Diethyl acetylenedicarboxylate

Click Chemistry Bioorthogonal Chemistry Metal Complex Synthesis

For robust and predictable Diels-Alder cycloadditions, asymmetric synthesis, and metal-free nanotube precursor research, Diethyl acetylenedicarboxylate (DEACD, CAS 762-21-0) is the optimal dienophile. Its ethyl ester sterics uniquely ensure high regio- and stereoselectivity, achieving 84-90% ee in Yb(III)-catalyzed reactions and chemoselectivity at the bay-region of polyaromatics. This >98% purity reagent avoids the metal-carbonyl side-reactions seen with its methyl ester analog (DMAD), simplifying downstream purification and maximizing yield.

Molecular Formula C8H10O4
Molecular Weight 170.16 g/mol
CAS No. 762-21-0
Cat. No. B1200262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl acetylenedicarboxylate
CAS762-21-0
Synonymsacetylenedicarboxylic acid dimethyl ester
diethyl acetylenedicarboxylate
dimethyl acetylenedicarboxylate
Molecular FormulaC8H10O4
Molecular Weight170.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C#CC(=O)OCC
InChIInChI=1S/C8H10O4/c1-3-11-7(9)5-6-8(10)12-4-2/h3-4H2,1-2H3
InChIKeySTRNXFOUBFLVIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Acetylenedicarboxylate (CAS 762-21-0) for Synthesis: Procurement and Reactivity Overview


Diethyl acetylenedicarboxylate (DEAD/DEACD), CAS 762-21-0, is a symmetrical, electron-deficient alkyne diester characterized by a highly electrophilic carbon-carbon triple bond conjugated with two ethyl ester groups. This electronic configuration confers potent reactivity as a Michael acceptor and dienophile, making it a cornerstone reagent for constructing complex organic frameworks via cycloaddition and nucleophilic addition pathways [1]. Commercial availability typically ranges from 95% to >98% purity by GC .

Why Diethyl Acetylenedicarboxylate Cannot Be Replaced by Generic Activated Alkynes


Substituting Diethyl acetylenedicarboxylate with seemingly similar electron-deficient alkynes, such as its methyl ester analog (DMAD) or related fumarate/maleate diesters, is not trivial. Even minor structural modifications significantly alter key reaction outcomes, including regio- and stereoselectivity, reaction rate, and product distribution [1]. The steric and electronic influence of the ethyl ester group directly impacts chemoselectivity in complex cascades and determines the physical properties of downstream intermediates, which can critically affect purification, solubility, and overall yield in multi-step syntheses. The following quantitative evidence demonstrates specific, measurable performance differences that must inform reagent selection and procurement decisions.

Quantitative Differentiation: Diethyl Acetylenedicarboxylate Performance vs. Comparators


Copper-Free Click Reactivity: Pt(IV) Azide Cycloaddition Comparison with DMAD

In copper-free azide-alkyne cycloaddition (click) reactions with a Pt(IV) azido complex, Diethyl acetylenedicarboxylate (DEACD) enables clean formation of mono- and bis-substituted Pt(IV) complexes. In contrast, its close analog Dimethyl acetylenedicarboxylate (DMAD) participates in the same cycloaddition but subsequently undergoes further, undesirable reactions between the platinum center and the carbonyl group, leading to a distinct, more complex product mixture [1]. This demonstrates superior chemoselectivity for DEACD in this specific metal complex functionalization context.

Click Chemistry Bioorthogonal Chemistry Metal Complex Synthesis

Selective Diels-Alder Reactivity with Polycyclic Aromatics: Distinguishing Bisanthene from Perylene

In a direct competition experiment involving a mixture of two polycyclic aromatic hydrocarbons (PAHs), Diethyl acetylenedicarboxylate demonstrates high and selective reactivity. The reagent reacts exclusively with 4,11-dimesitylbisanthene to form a rearomatized 1:1 cycloadduct, while the structurally similar but shorter 'periacene' perylene remains completely unchanged under identical conditions [1]. This selectivity is not observed with less electrophilic dienophiles and is critical for templated growth strategies.

Carbon Nanotube Synthesis PAH Functionalization Diels-Alder Reaction

Stereochemical Control in Nucleophilic Additions: Divergent Outcomes with Thiolates vs. Amines

The choice of nucleophile with Diethyl acetylenedicarboxylate dictates both the stereochemistry and the extent of reaction. Addition of thiolates in chloroform yields solely the meso dithioaddition product (2:1 addition), whereas addition of amines in ethanol stops cleanly at the monoaddition stage, giving only the corresponding (Z)-enamine (1:1 addition) [1]. This predictable divergence allows for precise control over synthetic pathways.

Stereoselective Synthesis Michael Addition Nucleophilic Addition

Performance in Lewis Acid-Catalyzed Cycloaddition: High Yields and Enantioselectivity

Diethyl acetylenedicarboxylate serves as a highly effective dienophile in Yb(OTf)3-catalyzed [4+2] cycloadditions. In a reaction with chiral cyclohexenylallenes, DEACD furnishes the corresponding bicyclic products in high yields (69-75%) with excellent retention of enantiomeric excess (84-90% ee) [1]. This performance quantifies its compatibility with sensitive chiral substrates under Lewis acid conditions.

Asymmetric Catalysis Ytterbium Catalysis Cycloaddition

Recommended Application Scenarios for Diethyl Acetylenedicarboxylate Based on Quantitative Evidence


Selective Functionalization of Polycyclic Aromatic Hydrocarbons (PAHs) for Carbon Nanotube Growth

Based on its demonstrated exclusive reactivity with the bay region of 4,11-dimesitylbisanthene over perylene [1], Diethyl acetylenedicarboxylate is the reagent of choice for research into metal-free, templated growth of single-chirality carbon nanotubes via a Diels-Alder cycloaddition/rearomatization strategy. Its predictable chemoselectivity is essential for this application.

Precise Functionalization of Metal Complexes via Copper-Free Click Chemistry

For projects involving the late-stage functionalization of Pt(IV) or other metal-azido complexes with sensitive coordination spheres, Diethyl acetylenedicarboxylate is preferred over its methyl ester analog (DMAD). The evidence shows DEACD avoids undesired metal-carbonyl side reactions, leading to cleaner product profiles and simpler purification [2].

Stereocontrolled Synthesis of Highly Functionalized Heterocycles

The predictable and divergent reactivity of Diethyl acetylenedicarboxylate with different nucleophile classes (e.g., thiolates vs. amines) enables chemists to program specific stereochemical outcomes [3]. It is particularly well-suited for the construction of complex heterocyclic cores like pyrroles, furanones, and thiazolidinones where control over Z/E geometry is paramount.

Construction of Complex Chiral Scaffolds via Asymmetric Catalysis

The quantitative data confirming high yields (69-75%) and excellent enantioselectivity (84-90% ee) in Yb(III)-catalyzed [4+2] cycloadditions [4] validates its use as a robust dienophile in asymmetric synthesis. It is an ideal candidate for synthesizing enantiomerically enriched bicyclic intermediates for pharmaceutical and natural product research.

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